![molecular formula C16H25N3O3 B2690810 8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 875421-97-9](/img/structure/B2690810.png)

8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

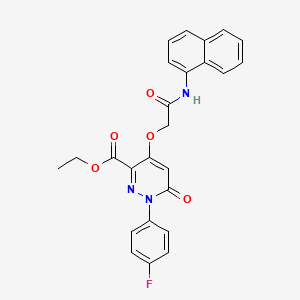

Description

8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has shown potential in various biochemical and physiological applications.5]decane-2,4-dione.

Scientific Research Applications

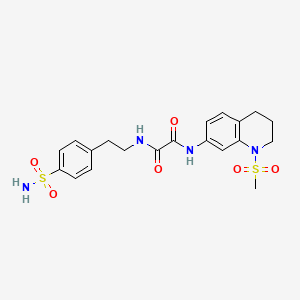

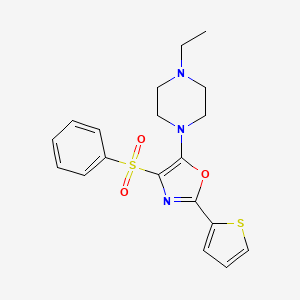

Piperazine-Based Compounds in Anti-mycobacterial Activity

Piperazine, a six-membered nitrogen-containing heterocyclic ring, is a core structure in numerous drugs with diverse pharmacological activities. Recent studies have highlighted piperazine-based compounds' potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine and its analogs in these compounds provides valuable insights into designing and synthesizing new anti-mycobacterial agents by exploring the structure-activity relationship (SAR) and addressing the need for safer, selective, and cost-effective treatments (Girase et al., 2020).

Environmental and Performance Overview of Oxygenated Fuels

Oxygenated fuels, including ethers, present a sustainable and environmentally friendly alternative to conventional fuels, with potential benefits for spark ignition engines. The inclusion of ethers and similar oxygenates in gasoline can enhance the octane rating and reduce exhaust pollution, contributing to improved air quality and energy sustainability. The research on oxygenated fuels, such as methyl tertiary-butyl ether (MTBE) and others, sheds light on their production, environmental impacts, and performance enhancement capabilities, offering a comprehensive understanding of their role in future energy solutions (Awad et al., 2018).

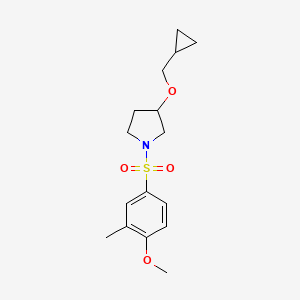

Advanced Applications in Catalysis and Synthetic Chemistry

Research on advanced catalysts and synthetic methods for chemical transformations is pivotal for developing new pharmaceuticals, materials, and energy solutions. Studies on platinum-alumina catalysts and their role in the aromatization of hydrocarbons, as well as on the decomposition of organic compounds like MTBE using cold plasma technology, demonstrate the ongoing innovations in catalysis and synthetic chemistry. These advancements not only contribute to more efficient and selective chemical processes but also support environmental sustainability by offering cleaner methods for waste treatment and pollution reduction (Pines & Nogueira, 1981); (Hsieh et al., 2011).

Properties

IUPAC Name |

8-methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-5-7-16(8-6-12)14(21)19(15(22)17-16)11-13(20)18-9-3-2-4-10-18/h12H,2-11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQSGIUZWFTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)

![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)

![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)